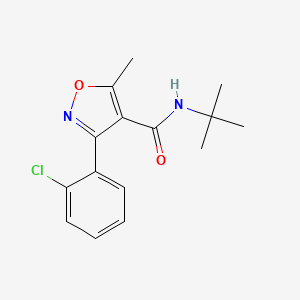

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-9-12(14(19)17-15(2,3)4)13(18-20-9)10-7-5-6-8-11(10)16/h5-8H,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOQRISDLQBEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

Addition of the tert-Butyl Group: The tert-butyl group can be added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the processes to meet commercial demands.

Chemical Reactions Analysis

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related 1,2-oxazole carboxamides with halogen substituents and diverse aromatic substitutions. Key analogs include:

Physicochemical Properties

- Tert-butyl vs.

- Chlorine Position : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogs (e.g., compound I in ), which may affect π-π stacking interactions in receptor binding.

- Carboxamide Modifications : Replacement of tert-butyl with carbamoylphenyl or acetamido groups introduces hydrogen-bonding sites, influencing solubility and target affinity.

Pharmacological Implications

- Receptor Targeting : Compounds like TGR5 Receptor Agonists highlight the role of halogen and methyl groups in receptor specificity. The target’s 2-chlorophenyl and tert-butyl groups may optimize steric and electronic interactions with such targets.

Key Research Findings

Substituent-Driven Bioactivity: Halogen placement (e.g., 2-chloro vs. 4-chloro) and carboxamide bulk significantly influence binding to targets like TGR5 and nociceptive receptors .

Solubility vs. Permeability Trade-offs : Polar groups (e.g., acetamido in ) improve aqueous solubility but may reduce blood-brain barrier penetration compared to hydrophobic tert-butyl or benzyl groups.

Crystallographic Insights : Structural analogs (e.g., ) reveal that chloro and methyl groups stabilize planar conformations, critical for molecular packing and crystal lattice formation.

Biological Activity

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives family. Its unique structure, characterized by a tert-butyl group, a chlorophenyl moiety, and a carboxamide group, positions it as a compound of interest in various biological studies. This article delves into its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

- Molecular Formula : C15H17ClN2O2

- Molecular Weight : 358.86 g/mol

- Structure : Contains a five-membered oxazole ring with nitrogen and oxygen atoms.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazole Ring : Cyclization reaction using an α-haloketone and an amide.

- Introduction of the Chlorophenyl Group : Nucleophilic substitution with a chlorobenzene derivative.

- Addition of the tert-Butyl Group : Friedel-Crafts alkylation using tert-butyl chloride.

- Formation of the Carboxamide Group : Amidation reaction with an appropriate amine and carboxylic acid derivative.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study involving various cancer cell lines indicated that the compound has a mean IC50 value of approximately 92.4 µM against multiple types of cancer, including:

- Human colon adenocarcinoma (HT-29)

- Human gastric carcinoma (GXF 251)

- Human lung adenocarcinoma (LXFA 629)

This suggests potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

This compound shows promise in reducing inflammation. Mechanistic studies reveal that it may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in regulating immune responses .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Interaction : It may bind to specific receptors or enzymes, modulating biochemical pathways critical for cancer progression and inflammatory responses .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.